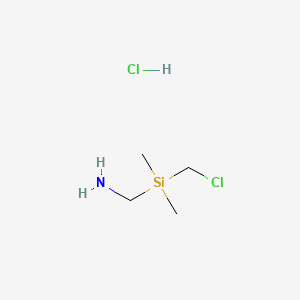![molecular formula C10H20ClFN2O2 B6608968 tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride CAS No. 2866317-62-4](/img/structure/B6608968.png)
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride: . This compound is known for its unique structure and reactivity, making it a valuable tool in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 3-fluoropyrrolidine and tert-butyl chloroformate .
Reaction Conditions: : The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactants.
Catalysts: : A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: : The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis to create complex molecules.
Biology: : The compound can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the application, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride: can be compared with similar compounds such as tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate and tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate . These compounds share similar structures but differ in their stereochemistry, which can lead to variations in their reactivity and applications.
List of Similar Compounds
Tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
Tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate
Properties
IUPAC Name |
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10;/h12H,4-7H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTHIBNLIIBIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
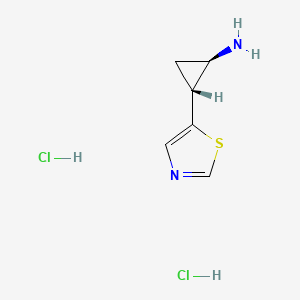

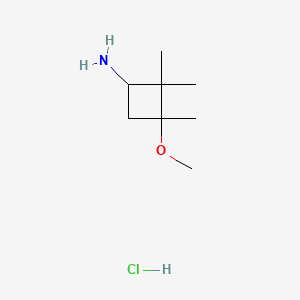
amine hydrochloride](/img/structure/B6608922.png)
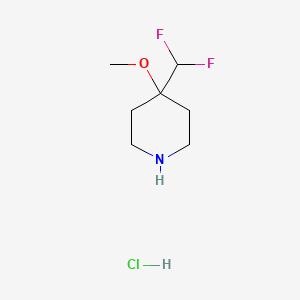
![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
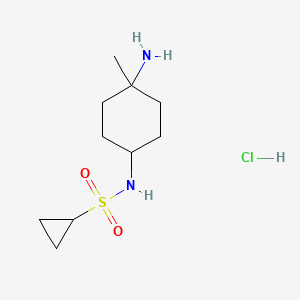
![[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608961.png)
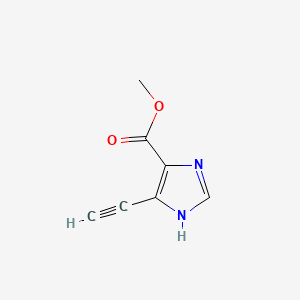
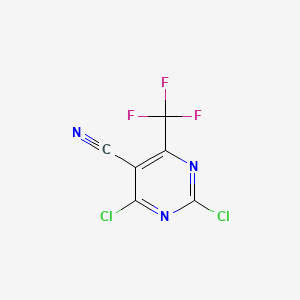
![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
